molecular formula C22H16N6O5 B11971803 9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11971803
M. Wt: 444.4 g/mol
InChI Key: SDKKSLGHFUKSLL-UHFFFAOYSA-N
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Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The nitro groups present in the compound can be reduced to amino groups under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or other reducing agents like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as tin(II) chloride. Major products formed from these reactions include the corresponding amines and substituted aromatic compounds.

Scientific Research Applications

9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical assays.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The specific mechanism of action for 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitroanilino and nitrophenyl groups may play a role in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar compounds to 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE include:

These compounds share structural similarities, such as the presence of nitroanilino and nitrophenyl groups. 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is unique due to its pyrido[1,2-a]pyrimidin-4-one core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N6O5

Molecular Weight

444.4 g/mol

IUPAC Name

9-methyl-2-(4-nitroanilino)-3-[(4-nitrophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H16N6O5/c1-14-3-2-12-26-21(14)25-20(24-16-6-10-18(11-7-16)28(32)33)19(22(26)29)13-23-15-4-8-17(9-5-15)27(30)31/h2-13,24H,1H3

InChI Key

SDKKSLGHFUKSLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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